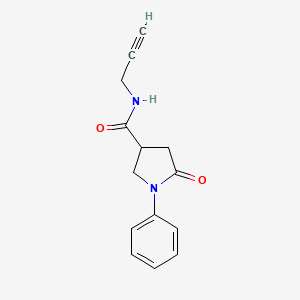

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

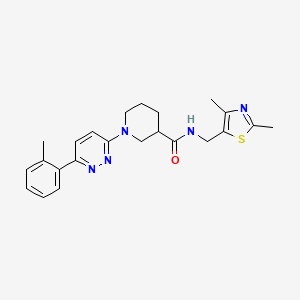

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C14H14N2O2. It is used in various fields of chemistry and biology due to its unique properties .

Synthesis Analysis

The synthesis of 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

The molecular structure of 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a phenyl group and a prop-2-ynyl group.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The compound 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide and its derivatives have been synthesized for potential applications in various fields of scientific research. One study focused on synthesizing derivatives of this compound as potential antibacterial drugs, revealing that some derivatives showed moderate to good activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Devi et al., 2018).

Antimicrobial Activity

Further research into the antimicrobial activity of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides, synthesized via a three-component reaction under ultrasound irradiation, showed that the majority of these cyclic amides exhibited weak antimicrobial activity (Jassem & Chen, 2021). This suggests potential for further optimization in the search for more potent antimicrobial agents.

Chemical Synthesis Techniques

Innovative chemical synthesis techniques have been employed to create 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide derivatives. One notable method is the one-pot synthesis approach, which produced 5-oxopyrrolidine-2-carboxamides in good yields via a tandem Ugi condensation and intramolecular substitution, demonstrating the efficiency and versatility of modern synthetic methods (Zeng et al., 2013).

Structural and Conformational Analysis

The structural and conformational analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent, has been conducted using X-ray analysis and AM1 molecular orbital methods. This study provides insights into the molecular conformation and crystal structure, which are crucial for understanding the compound's interaction with biological targets (Banerjee et al., 2002).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated, alongside quantum chemical methods to understand its electronic structure and potential reactivity. This research helps in the design of new compounds with desired physical and chemical properties for various applications (Devi, Bishnoi, & Fatma, 2020).

Propiedades

IUPAC Name |

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,3-7,11H,8-10H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOVVLSSHFYXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-1-phenyl-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)

![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)